molecular formula C6H9NO B086237 3,4,5-Trimethylisoxazole CAS No. 10557-82-1

3,4,5-Trimethylisoxazole

Cat. No. B086237
CAS RN: 10557-82-1
M. Wt: 111.14 g/mol
InChI Key: MGHKWBQZEBMFOH-UHFFFAOYSA-N
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Description

3,4,5-Trimethylisoxazole is a chemical compound with the molecular formula C6H9NO . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of 3,4,5-trisubstituted isoxazole derivatives, such as 3,4,5-Trimethylisoxazole, has been reported in various studies. One method involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method reported by Baranov and his group involves the use of aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethylisoxazole consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The exact mass of the molecule is 111.068413911 g/mol .


Chemical Reactions Analysis

Isoxazole, the parent compound of 3,4,5-Trimethylisoxazole, is known to undergo diverse reactions, including protonation, quaternization, complexation, oxidation, reduction, carbanionic condensations, thermolysis, photolysis, transformations into other heterocyclic ring systems, and reaction with electrophiles, nucleophiles, and Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethylisoxazole include a molecular weight of 111.14 g/mol, a topological polar surface area of 26 Ų, and a complexity of 84.6 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

  • Reactivity and Synthesis :

    • The homolytic bromination of 3,4,5-Trimethylisoxazole with N-bromosuccinimide was studied, showing two of the three CH3 groups in 3,4,5-Trimethylisoxazole react, with varying activity levels based on their position (Sokolov, Egorova, & Petrovskii, 1974).
    • A review article focused on the application, reactivity, and synthesis of isoxazole derivatives, including 3,4,5-Trimethylisoxazole, using green methods. This covered their use in material science, agriculture, and pharmaceuticals (Walunj, Mhaske, & Kulkarni, 2020).
    • The thermal decomposition of phenylazotriphenylmethane in 3,4,5-Trimethylisoxazole was studied, revealing insights into the activities of its methyl groups (Sokolov, Budanova, & Turchin, 1977).
  • Biological Applications and Antitumor Activity :

    • Novel 5-aminoisoxazoles bearing alkoxyaryl moieties, including derivatives of 3,4,5-Trimethylisoxazole, showed moderate antimitotic activity against human lung carcinoma cell lines (Vasilenko et al., 2017).
    • A study on 4,5-dihydropyrazole derivatives containing a 3,4,5-trimethoxyphenyl moiety demonstrated significant antitumor activity against a non-small cell lung carcinoma cell line (Congiu, Onnis, Vesci, Castorina, & Pisano, 2010).
    • Research on combretastatin-templated tetrazoles revealed that a 3,4,5-trimethoxyaryl A-ring, like that in 3,4,5-Trimethylisoxazole, is essential for maintaining potent antimitotic and antivascular properties (Beale et al., 2012).
  • Chemical Genetics and Pharmacology :

    • A chemical genetics approach was utilized for the discovery of apoptosis inducers, exploring the use of compounds including 3-aryl-5-aryl-1,2,4-oxadiazoles, which could be structurally related to 3,4,5-Trimethylisoxazole (Cai, Drewe, & Kasibhatla, 2006).
    • The antinociceptive effect of 1‐(2‐trifluoromethylphenyl) imidazole, an inhibitor of neuronal nitric oxide synthase, was studied, providing insights into the potential neurological applications of related compounds like 3,4,5-Trimethylisoxazole (Handy, Wallace, Gaffen, Whitehead, & Moore, 1995).

properties

IUPAC Name

3,4,5-trimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-5(2)7-8-6(4)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHKWBQZEBMFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902518
Record name 3,4,5-Trimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethylisoxazole

CAS RN

10557-82-1
Record name 3,4,5-Trimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazole, 3,4,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXAZOLE, 3,4,5-TRIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5ZX92B98S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
RW Lockhart, KW Ng, PE Nott… - Canadian Journal of …, 1969 - cdnsciencepub.com
Nitroethane and higher homologous primary nitroalkanes undergo a base-catalyzed condensation yielding the corresponding 2,3,4-trialkyisoxazoles. Basic hydrolysis of nitroethane to …
Number of citations: 5 cdnsciencepub.com
SD Sokolov, LI Budanova, KF Turchin - Chemistry of Heterocyclic …, 1977 - Springer
The thermal decomposition of phenylazotriphenylmethane in 3,5-dimethyl- and 3,4,5-trimethylisoxazole was studied. In 3, 5-dimethylisoxazole only the hydrogen atom of the methyl …
Number of citations: 3 link.springer.com
MJ ASTLE, FJ DONAT - The Journal of Organic Chemistry, 1960 - ACS Publications
Acidic mono nitroalkanes react with olefin oxides in the presence of pyridine. The products depend upon the nature of the nitro alkane. Nitromethane gives a l-(2-hydroxyalkyl) …
Number of citations: 7 pubs.acs.org
SD Sokolov, TN Egorova, PV Petrovskii - Chemistry of Heterocyclic …, 1974 - Springer
The direction of homolytic bromination of 4-X-3,5-dimethylisoxazoles (X=CH 3 , Cl. Br, pO 2 NC 6 H 4 ) with N-bromosuccinimide (NBS) was studied by PMR spectroscopy. Two of the …
Number of citations: 1 link.springer.com
DL Naud, KR Brower - High Pressure Research, 1993 - Taylor & Francis
Solutions of 1 and 2 nitroalkanes were thermolyzed in the presence of amines at hydrostatic pressures up to 1.5 GPa, and their rates of decomposition were measured. The probable …
Number of citations: 12 www.tandfonline.com
G Speroni - Chemistry of Heterocyclic Compounds, 1962 - Wiley Online Library
This chapter contains sections titled: Isoxazole, Alkyl‐ and Arylisoxazoles Isoxazolecarboxylic Acids Hydroxyisoxazoles and Isoxazoleamines (Isoxazolones and Isoxazolonimides) …
Number of citations: 3 onlinelibrary.wiley.com
LA Badovskaya, TY Kalyugina… - Chemistry of Heterocyclic …, 1977 - Springer
The effect of the nature of the solvent on the direction and rate of oxidation of furfural by hydrogen peroxide was studied. The use of alcohol and dioxane as the solvents substantially …
Number of citations: 7 link.springer.com
KA Kumar, P Jayaroopa - Int J Pharm Chem Biol Sci, 2013 - researchgate.net
Isoxazole is a five membered heterocyclic compound having various pharmacological actions. The great interest associated with isoxazoles and their derivatives is based on their …
Number of citations: 87 www.researchgate.net
N Kaur - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
Some transformations are not possible with ground‐state reactions even in the presence of a catalyst; hence, they are performed under photochemical conditions. Electron transfer …
Number of citations: 18 onlinelibrary.wiley.com
H Feuer, S Markofsky - The Journal of Organic Chemistry, 1964 - ACS Publications
The Michael-type addition between sodium 1-alkane nitronates and-nitro olefins, which are generated in situ from 2-nitroalkyl acetates leads largely to the formation of 3, 5-dialkyl …
Number of citations: 15 pubs.acs.org

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